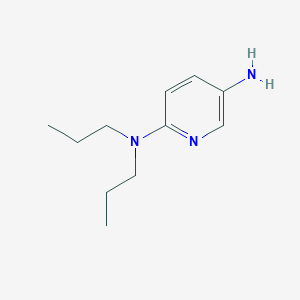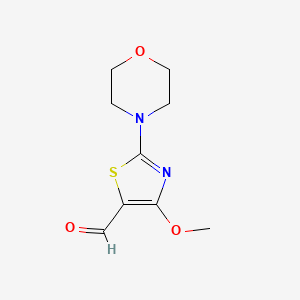
4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide
Overview
Description
Mechanism of Action
Target of Action
Some derivatives of pyridinylpiperazine, a similar compound, are known to act as potent and selective α 2 -adrenergic receptor antagonists .
Mode of Action
If it acts similarly to other pyridinylpiperazine derivatives, it may interact with α 2 -adrenergic receptors, potentially leading to changes in cellular signaling .
Biochemical Pathways
If it acts as an α 2 -adrenergic receptor antagonist like other pyridinylpiperazine derivatives, it may influence pathways related to these receptors .
Result of Action
If it acts as an α 2 -adrenergic receptor antagonist, it could potentially alter cellular responses to adrenergic signaling .
Biochemical Analysis
Biochemical Properties
4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific receptors and enzymes, modulating their activity and influencing biochemical pathways. For example, it can act as an inhibitor or activator of certain enzymes, thereby affecting the overall metabolic flux within cells . The nature of these interactions is often characterized by the formation of hydrogen bonds, hydrophobic interactions, and electrostatic forces, which contribute to the stability and specificity of the binding.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the activity of key signaling molecules, leading to changes in downstream cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell . These effects can result in altered cellular metabolism, affecting processes such as energy production, biosynthesis, and degradation of biomolecules.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to specific receptors, enzymes, and other proteins, modulating their activity and function . For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it can function as an activator by stabilizing the active conformation of the enzyme, enhancing its catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function . This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to the formation of degradation products that can affect its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been shown to result in sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and regulation of cellular processes . At higher doses, it can lead to toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and induction of stress responses . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with specific effects becoming more pronounced at higher concentrations . It is essential to determine the optimal dosage range to maximize the therapeutic potential of this compound while minimizing its toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence key metabolic processes, such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation, by modulating the activity of enzymes involved in these pathways . Additionally, this compound can affect the levels of specific metabolites, leading to changes in cellular energy production, biosynthesis, and degradation of biomolecules . Understanding the metabolic pathways influenced by this compound is crucial for elucidating its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, facilitated diffusion, or endocytosis . Once inside the cell, it can interact with intracellular transporters and binding proteins that regulate its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components . These factors determine the overall bioavailability and efficacy of the compound in different biological contexts .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications . For example, it may be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes . The localization of this compound can influence its interactions with biomolecules, modulating its activity and function within the cell . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide typically involves the reaction of pyridin-2-ylpiperazine with cyanamide in the presence of hydroiodic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can have different functional groups attached to the piperazine ring .
Scientific Research Applications
4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide is used in a variety of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridinyl)piperazine: A related compound known for its role as a selective α2-adrenergic receptor antagonist.
1-(4-Pyridyl)piperazine: Used as a building block for synthesizing medicinally important molecules.
Uniqueness
4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its versatility in undergoing different chemical reactions and its applications in diverse research fields make it a valuable compound for scientific studies .
Properties
IUPAC Name |
4-pyridin-2-ylpiperazine-1-carboximidamide;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5.HI/c11-10(12)15-7-5-14(6-8-15)9-3-1-2-4-13-9;/h1-4H,5-8H2,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOLFNZFEHSASI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594675 | |
| Record name | 4-(Pyridin-2-yl)piperazine-1-carboximidamide--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849776-32-5 | |
| Record name | 1-Piperazinecarboximidamide, 4-(2-pyridinyl)-, hydriodide (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849776-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Pyridin-2-yl)piperazine-1-carboximidamide--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















